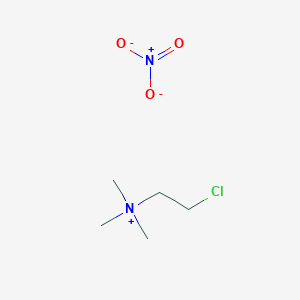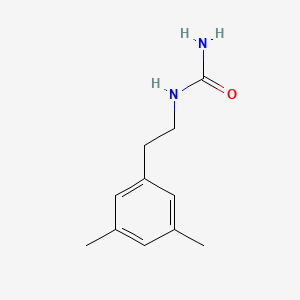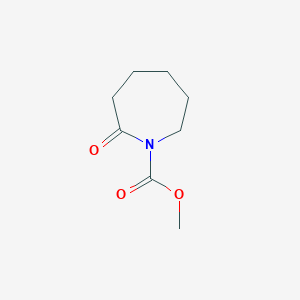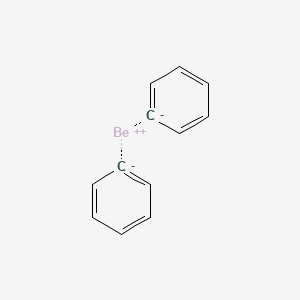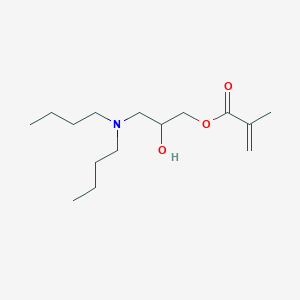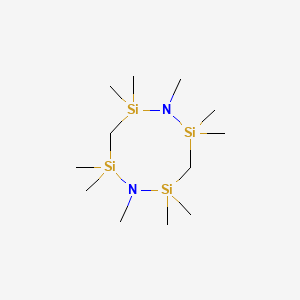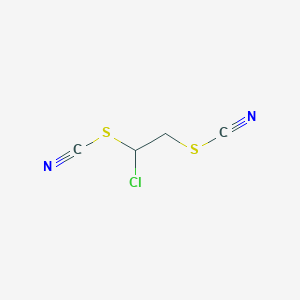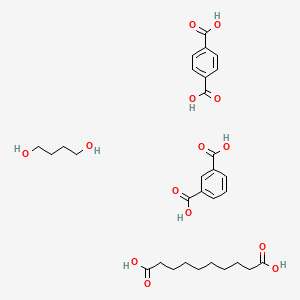
Benzene-1,3-dicarboxylic acid;butane-1,4-diol;decanedioic acid;terephthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene-1,3-dicarboxylic acid; butane-1,4-diol; decanedioic acid; terephthalic acid is a complex compound that involves multiple carboxylic acids and a diol. This compound is significant in the field of polymer chemistry, particularly in the synthesis of polyesters and polyamides. The combination of these components results in a polymer with unique properties suitable for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves esterification reactions between the carboxylic acids and the diol. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The carboxylic acids and the diol are mixed in specific ratios and heated in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove water and other by-products, resulting in the formation of the polymer. The polymer is then purified and processed into various forms for industrial use.
化学反应分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Esterification: The primary reaction involved in the synthesis of the polymer.
Hydrolysis: The polymer can be hydrolyzed back into its monomeric components under acidic or basic conditions.
Oxidation and Reduction: The carboxylic acid groups can undergo oxidation and reduction reactions, although these are less common in the context of the polymer.
Common Reagents and Conditions
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Solvents: Toluene, xylene.
Conditions: Reflux, distillation.
Major Products
The major product of the esterification reaction is the polymer formed from benzene-1,3-dicarboxylic acid, butane-1,4-diol, decanedioic acid, and terephthalic acid. This polymer exhibits unique mechanical and thermal properties, making it suitable for various applications.
科学研究应用
This compound has several scientific research applications, including:
Polymer Chemistry: Used in the synthesis of high-performance polyesters and polyamides.
Material Science: The polymer exhibits excellent mechanical properties, making it suitable for use in the production of fibers, films, and coatings.
Biomedical Applications: The biocompatibility of the polymer makes it suitable for use in medical devices and drug delivery systems.
Industrial Applications: Used in the production of adhesives, plasticizers, and other industrial materials.
作用机制
The mechanism of action of this compound involves the formation of ester linkages between the carboxylic acid groups and the hydroxyl groups of the diol. This results in the formation of a polymer with repeating ester units. The molecular targets and pathways involved in the synthesis of this polymer include the activation of the carboxylic acid groups and the nucleophilic attack of the hydroxyl groups.
相似化合物的比较
Similar Compounds
Adipic Acid: Another dicarboxylic acid used in the production of polyamides.
Succinic Acid: A dicarboxylic acid with similar reactivity but different chain length.
Phthalic Acid: An isomer of benzene-1,3-dicarboxylic acid with different properties.
Uniqueness
The uniqueness of this compound lies in the combination of benzene-1,3-dicarboxylic acid, butane-1,4-diol, decanedioic acid, and terephthalic acid, resulting in a polymer with unique mechanical and thermal properties. This makes it suitable for a wide range of applications in various fields.
属性
CAS 编号 |
25214-81-7 |
|---|---|
分子式 |
C30H40O14 |
分子量 |
624.6 g/mol |
IUPAC 名称 |
benzene-1,3-dicarboxylic acid;butane-1,4-diol;decanedioic acid;terephthalic acid |
InChI |
InChI=1S/C10H18O4.2C8H6O4.C4H10O2/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;5-3-1-2-4-6/h1-8H2,(H,11,12)(H,13,14);2*1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |
InChI 键 |
NGEXPMYDTNGFPB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCCCC(=O)O)CCCC(=O)O.C(CCO)CO |
相关CAS编号 |
25214-81-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


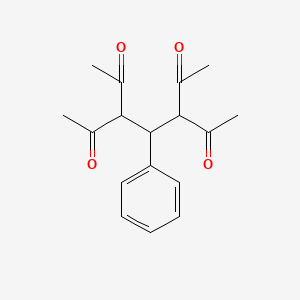
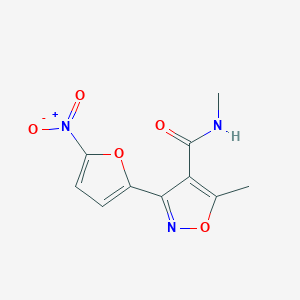
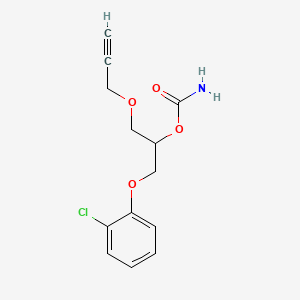

![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
